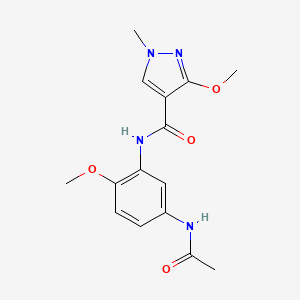

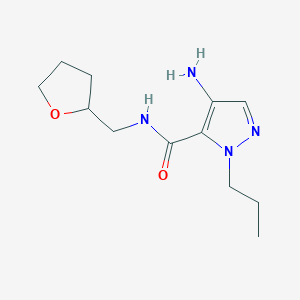

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential as antimicrobial agents among other applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the heterocyclization of hydrazides with isocyanates or other suitable reactants. In the context of the provided papers, although the exact compound is not synthesized, similar compounds have been prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The paper on the synthesis of a novel pyrazole derivative provides insights into the molecular structure, characterized by spectroscopic methods such as NMR, mass spectra, FT-IR, and UV-Visible, and confirmed by single crystal X-ray diffraction studies . The compound exhibits a twisted conformation between the pyrazole and the adjacent aromatic rings, which could influence its interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the amide group and the nitrogen atoms in the pyrazole ring. The reactivity of the carbonyl oxygen atom, which can have partial anionic character, is highlighted in the synthesis of a pyrazole derivative where it is involved in an intermolecular hydrogen bond with the amide group . Such interactions are important in the formation of supramolecular structures and can affect the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, are influenced by their molecular structure. For instance, the compound studied in paper is thermally stable up to 190°C. The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solubility of these compounds. Additionally, the solvent effects on structural parameters and non-linear optical properties have been investigated, which are relevant for the application of these compounds in various fields .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and related compounds have been extensively studied for their synthesis and chemical characterization. These compounds are typically synthesized through reactions involving specific precursors and conditions aimed at achieving desired structural features. The structural elucidation of these compounds is performed using various analytical techniques, such as IR, MS, 1H-NMR, and 13C-NMR, which help in confirming their chemical identities and structural integrity (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

The cytotoxic activities of these compounds have been evaluated against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. Studies show that some derivatives exhibit significant in vitro cytotoxic activity, indicating their potential as therapeutic agents in cancer treatment. The assessment of cytotoxic activity involves screening the compounds against a panel of cancer cell lines to determine their efficacy in inhibiting cell growth (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antimicrobial Activities

Research on N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives also includes investigations into their antibacterial and antimicrobial properties. These studies aim to explore the potential of these compounds as novel agents in combating microbial infections. The antimicrobial efficacy is typically assessed through in vitro assays against various bacterial and fungal strains, highlighting the broad-spectrum activity of some derivatives (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Antioxidant Activity

The antioxidant potential of N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives is another area of interest. These studies focus on evaluating the ability of these compounds to scavenge free radicals and protect against oxidative stress, which is a contributing factor to various diseases. The antioxidant activity is usually measured using assays such as DPPH, ABTS, and FRAP, demonstrating the capability of some derivatives to act as effective antioxidants (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-9(20)16-10-5-6-13(22-3)12(7-10)17-14(21)11-8-19(2)18-15(11)23-4/h5-8H,1-4H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJGUUCGROAFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetamido-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)

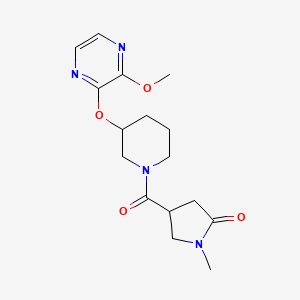

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)

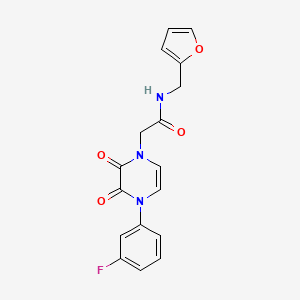

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)

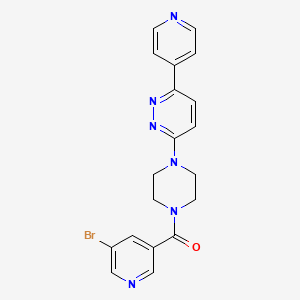

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)